molecular formula C19H19NOS B11765862 2-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde

2-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde

Cat. No.: B11765862
M. Wt: 309.4 g/mol
InChI Key: UZFWUHYNSNDFSV-UHFFFAOYSA-N
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Description

2-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde is a complex organic compound that features a pyrrolidine ring attached to a benzoyl group, which is further connected to a thiobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde typically involves multiple steps. One common method starts with the preparation of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, which is then subjected to further reactions to introduce the thiobenzaldehyde group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle any hazardous reagents or by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

2-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes, potentially inhibiting their activity. The benzoyl and thiobenzaldehyde groups can also participate in binding interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyrrolidin-1-ylmethyl)benzaldehyde
  • Methyl 4-(pyrrolidin-1-yl)benzoate
  • Pyrrolidin-2-one derivatives

Uniqueness

2-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde is unique due to the combination of its pyrrolidine, benzoyl, and thiobenzaldehyde groups. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C19H19NOS

Molecular Weight

309.4 g/mol

IUPAC Name

2-[4-(pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde

InChI

InChI=1S/C19H19NOS/c21-19(18-6-2-1-5-17(18)14-22)16-9-7-15(8-10-16)13-20-11-3-4-12-20/h1-2,5-10,14H,3-4,11-13H2

InChI Key

UZFWUHYNSNDFSV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C=S

Origin of Product

United States

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